3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C18H15N5O3S2 and its molecular weight is 413.47. The purity is usually 95%.
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Scientific Research Applications
Anti-leishmanial Activity
A novel series of compounds, including those similar to the queried chemical structure, have been synthesized and evaluated for their in vitro anti-leishmanial activity against the promastigote form of Leishmania major. These compounds exhibit good anti-leishmanial activity, suggesting potential applications in the development of new treatments for leishmaniasis (Tahghighi et al., 2012).
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoic acid ligands have been evaluated as possible sensitizers for Eu(III) and Tb(III) luminescence. These compounds demonstrate potential applications in the development of new luminescent materials, which could be useful in various technological applications such as bioimaging and sensing (Viswanathan & Bettencourt-Dias, 2006).
Antifungal Agents
A series of benzyl-substituted thiobenzoazoles synthesized through an environmentally friendly approach have shown significant antifungal activity against various phytopathogenic fungi. These findings indicate their potential use as new antifungal agrochemicals (Ballari et al., 2017).
Cycloaddition Reactions
Research into the cycloaddition reactions of N-phenacylbenzothiazolium bromides with nitroalkenes has led to the discovery of various isomeric tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles. These reactions and their products have implications in the synthesis of complex organic molecules, potentially useful in pharmaceutical development and other chemical industries (Jin et al., 2017).
Anticancer Activity
New benzothiazole acylhydrazones have been synthesized and investigated for their anticancer activity. These compounds, with various substitutions on the benzothiazole scaffold, have shown potential as anticancer agents, opening avenues for further research into novel cancer therapies (Osmaniye et al., 2018).
Properties
IUPAC Name |
3-[[4-methyl-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S2/c1-21-16(10-22-14-7-2-3-8-15(14)28-18(22)24)19-20-17(21)27-11-12-5-4-6-13(9-12)23(25)26/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFUVDYPSNBFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.